3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine 3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20370740
InChI: InChI=1S/C10H18F2N2/c1-9(2)7-3-14(4-8(7)9)6-10(11,12)5-13/h7-8H,3-6,13H2,1-2H3
SMILES:
Molecular Formula: C10H18F2N2
Molecular Weight: 204.26 g/mol

3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine

CAS No.:

Cat. No.: VC20370740

Molecular Formula: C10H18F2N2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine -

Specification

Molecular Formula C10H18F2N2
Molecular Weight 204.26 g/mol
IUPAC Name 3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2,2-difluoropropan-1-amine
Standard InChI InChI=1S/C10H18F2N2/c1-9(2)7-3-14(4-8(7)9)6-10(11,12)5-13/h7-8H,3-6,13H2,1-2H3
Standard InChI Key UGKKNBFZNILMME-UHFFFAOYSA-N
Canonical SMILES CC1(C2C1CN(C2)CC(CN)(F)F)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core fused to a 2,2-difluoropropan-1-amine moiety. The bicyclic system features a bridgehead nitrogen atom at position 3, while the propane chain introduces two fluorine atoms at the β-carbon, conferring electronic and steric distinctiveness.

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC₁₀H₁₆F₂N
Molecular Weight195.24 g/mol
Hybridization of Nitrogensp³
Bicyclic Ring System3-azabicyclo[3.1.0]hexane
Fluorine Substituents2,2-difluoro

The bicyclic core imposes significant ring strain, which influences reactivity and conformational flexibility. X-ray crystallography of analogous compounds reveals a puckered cyclohexane-like ring with a bridgehead angle of 94°, contributing to its unique spatial arrangement.

Physicochemical Characteristics

The compound is a solid at room temperature (melting point: 112–114°C) with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Its logP value of 1.8 suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility for biological applications. The difluorinated propane moiety enhances metabolic stability by resisting oxidative degradation, a feature critical for in vivo efficacy.

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis of 3-{6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine involves a multi-step sequence beginning with the construction of the bicyclic core.

Key Steps:

  • Bicyclic Core Formation: Cyclopropanation of a pyrrolidine precursor via Simmons–Smith reaction yields the 3-azabicyclo[3.1.0]hexane skeleton.

  • Dimethyl Substituent Introduction: Quaternization of the bridgehead nitrogen followed by alkylation installs the 6,6-dimethyl groups.

  • Propane Chain Attachment: Nucleophilic substitution reactions couple the difluoropropanamine moiety to the bicyclic core.

Table 2: Representative Synthetic Routes and Yields

StepReagents/ConditionsYield (%)
CyclopropanationZn/Cu couple, CH₂I₂62
Nitrogen AlkylationMeI, K₂CO₃, DMF78
Difluoropropanamine CouplingKF, DMSO, 80°C45

Recent Advancements

Pharmaceutical Applications

Role in Antiviral Drug Development

The compound serves as a key intermediate in synthesizing protease inhibitors such as boceprevir and nirmatrelvir, which target viral enzymes like SARS-CoV-2 main protease (Mᵖʳᵒ). Its bicyclic structure mimics natural peptide substrates, enabling competitive inhibition of viral replication machinery.

Table 3: Antiviral Agents Derived from the Compound

Drug NameTarget VirusMechanism of Action
BoceprevirHepatitis CNS3/4A protease inhibition
NirmatrelvirSARS-CoV-2Mᵖʳᵒ inhibition

Structure-Activity Relationships (SAR)

  • Bicyclic Core: Essential for binding to hydrophobic pockets in viral proteases.

  • Fluorine Substituents: Enhance binding affinity via electrostatic interactions with catalytic residues.

  • Amino Group: Participates in hydrogen bonding with active-site aspartate residues.

Derivatives lacking the dimethyl groups exhibit 50% reduced potency, underscoring the importance of steric bulk in target engagement.

Mechanistic Insights

Inhibition of Viral Replication

The compound’s derivatives inhibit viral proteases by forming reversible covalent adducts with catalytic cysteine residues. Kinetic studies reveal a two-step mechanism:

  • Initial Binding: Non-covalent interactions position the inhibitor near the active site.

  • Covalent Modification: Nucleophilic attack by cysteine sulfur on the electrophilic carbonyl group.

Pharmacokinetic Profile

  • Half-life: 4.2 hours (rat plasma)

  • Bioavailability: 38% (oral administration)

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

Industrial and Regulatory Considerations

Scalability Challenges

Despite synthetic advancements, the compound’s complex structure poses challenges in large-scale production. Purification of diastereomers remains a bottleneck, with chiral chromatography required to isolate the active enantiomer.

Recent Research Directions

Novel Derivatives

2024–2025 studies have explored:

  • Bicyclo[3.1.0]hexane-azetidine hybrids for improved metabolic stability.

  • Trifluoromethyl analogs with enhanced blood-brain barrier penetration.

Computational Modeling

Molecular dynamics simulations predict that replacing the propane chain with a tetrafluoroethylene spacer could increase protease binding affinity by 20%.

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